3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
Description
The compound 3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclohexyl-propanamide chain and a 2,4-dimethylphenyl substituent on the pyrimidine ring. Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purine bases, making them promising candidates for targeting kinase enzymes or nucleotide-binding proteins .
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c1-17-9-11-22(18(2)13-17)32-25-21(15-29-32)26(28-16-27-25)33-23(14-19(3)31-33)30-24(34)12-10-20-7-5-4-6-8-20/h9,11,13-16,20H,4-8,10,12H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMOONULURGJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CCC5CCCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological effects based on various research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 457.6 g/mol
- CAS Number : 1007173-77-4
The structure consists of a cyclohexyl group attached to a propanamide backbone, which is further substituted with pyrazolo[3,4-d]pyrimidine moieties. This configuration suggests potential interactions with biological targets due to the presence of multiple functional groups that can engage in hydrogen bonding and π-π stacking interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition.
Enzyme Inhibition
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors for several kinases involved in cell proliferation and survival pathways. For instance:
- Cyclin-dependent kinases (CDKs) : These compounds have been noted for their ability to selectively inhibit CDK6, which plays a crucial role in cell cycle regulation. The binding interactions typically involve the hinge region of the kinase, suggesting a mechanism of action that could lead to anti-proliferative effects in cancer cells .
Anticancer Activity
Recent investigations into similar compounds have demonstrated their effectiveness against various cancer cell lines:
| Compound Type | Target Cancer Cell Lines | Mechanism of Action |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | A549 (lung), MCF7 (breast) | CDK inhibition leading to cell cycle arrest |
| Other derivatives | HeLa (cervical), HCT116 (colorectal) | Induction of apoptosis through mitochondrial pathways |
These findings suggest that this compound may exhibit similar anticancer properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Evaluation : One study synthesized various derivatives and evaluated their biological activity against different cancer cell lines. The results indicated that modifications on the pyrazolo ring significantly affected potency and selectivity against specific kinases .
- Structure-Activity Relationship (SAR) : Research has also explored SAR to identify key structural features that enhance biological activity. For example, the introduction of electron-donating groups on the aromatic rings was found to improve binding affinity to target enzymes .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 3-cyclohexyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide with cancer-related targets are yet to be fully elucidated but are promising based on related compounds .
Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways. Inhibition of 5-LOX can lead to reduced production of leukotrienes, mediators involved in inflammatory responses . This suggests potential therapeutic applications in treating conditions such as asthma and rheumatoid arthritis.
Neuroprotective Effects
The structural characteristics of pyrazolo[3,4-d]pyrimidines indicate possible neuroprotective effects. Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. Investigating the neuroprotective properties of this compound could open new avenues in treating neurodegenerative diseases .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The findings suggested that modifications in the side chains significantly influenced the anticancer activity against various cell lines. The structure of this compound aligns with these findings, indicating it may possess similar or enhanced activities .
Case Study 2: Molecular Docking Studies
Molecular docking simulations performed on related compounds demonstrated their binding affinity to key enzymes involved in inflammation and cancer progression. These studies provide a predictive framework for understanding how this compound might interact with biological targets .
Comparison with Similar Compounds
Substituents on the Pyrimidine Ring
- Target Compound : Features a 2,4-dimethylphenyl group, which provides steric bulk and moderate electron-donating effects due to methyl groups.
- Analog 2 (): Incorporates a thieno[3,2-d]pyrimidine hybrid system, increasing aromatic surface area and altering electronic properties .
Propanamide Chain Modifications
- Target Compound : Utilizes a cyclohexyl-propanamide chain, optimizing lipophilicity (logP) for cellular uptake.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
